molecular formula C16H20N4O3S3 B2366158 N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide CAS No. 930893-38-2

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide

Cat. No. B2366158
CAS RN: 930893-38-2
M. Wt: 412.54
InChI Key: FKKNUYSJCPUBOC-UHFFFAOYSA-N
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Description

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide is a useful research compound. Its molecular formula is C16H20N4O3S3 and its molecular weight is 412.54. The purity is usually 95%.
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Scientific Research Applications

Biocatalysis in Drug Metabolism

One study exemplifies the use of biocatalysis for drug metabolism, where a microbial-based surrogate biocatalytic system was employed to produce mammalian metabolites of LY451395, a biaryl-bis-sulfonamide compound. This approach allowed for the generation of several metabolites previously identified in vivo, enabling their structural characterization by nuclear magnetic resonance spectroscopy. The study highlights the potential of biocatalysis in supporting drug metabolism research, particularly for substances with complex metabolic profiles (Zmijewski et al., 2006).

Glutaminase Inhibition for Cancer Therapy

Another research effort focused on the design, synthesis, and evaluation of analogs to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS). This enzyme plays a crucial role in cancer cell metabolism, making its inhibition a promising strategy for cancer therapy. Through structure-activity relationship studies, researchers identified analogs with similar potency to BPTES but improved solubility, offering new avenues for therapeutic development (Shukla et al., 2012).

Antimicrobial and Antifungal Applications

Research into sulfonyl-substituted nitrogen-containing heterocyclic systems led to the synthesis of compounds with significant sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This work underscores the therapeutic potential of such compounds in addressing microbial resistance, with one study identifying a compound with high antimicrobial activity for further investigation (Sych et al., 2019).

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S3/c1-3-24-16-20-19-15(25-16)18-14(21)8-10-17-26(22,23)11-9-13-6-4-12(2)5-7-13/h4-7,9,11,17H,3,8,10H2,1-2H3,(H,18,19,21)/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKNUYSJCPUBOC-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CCNS(=O)(=O)C=CC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NN=C(S1)NC(=O)CCNS(=O)(=O)/C=C/C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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